molecular formula C10H12O B1635407 2,3,4-Trimethylbenzaldehyde CAS No. 70679-68-4

2,3,4-Trimethylbenzaldehyde

Cat. No. B1635407
Key on ui cas rn: 70679-68-4
M. Wt: 148.2 g/mol
InChI Key: RPZOPDOUASNMNP-UHFFFAOYSA-N
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Patent
US05866513

Procedure details

To a stirred solution of SnCl4 (39 g, 0.15 mol) in 50 mL of dichloromethane was added dropwise at -5° C. a solution of 15 g (0.13 mol) of dichloromethylmethylether. This solution was stirred at -5° C. for one hour before adding dropwise over 10 min a solution of 12 g (0.1 mol) of 1,2,3-trimethylbenzene. The mixture was stirred at 0° C. for 15 min before warming to room temperature where it was stirred an additional 1.5 hrs. After quenching onto 100 g of ice the organic layer was separated, washed with water, saturated aqueous sodium bicarbonate and water before drying over Na2SO4, filtering and evaporating to dryness in vacuo. The product was purified by distillation in vacuo. B.p. 120°-122° C. (11 mm). Lit. b.p. 121.5 (11 mm) Yield: 9.2 g (70%).
Name
SnCl4
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[Sn](Cl)(Cl)Cl.ClC([O:9][CH3:10])Cl.[CH3:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:13]=1[CH3:19]>ClCCl>[CH3:11][C:12]1[C:13]([CH3:19])=[C:14]([CH3:18])[CH:15]=[CH:16][C:17]=1[CH:10]=[O:9]

Inputs

Step One
Name
SnCl4
Quantity
39 g
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
15 g
Type
reactant
Smiles
ClC(Cl)OC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
This solution was stirred at -5° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
before warming to room temperature where it
STIRRING
Type
STIRRING
Details
was stirred an additional 1.5 hrs
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After quenching onto 100 g of ice the organic layer
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with water, saturated aqueous sodium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
evaporating to dryness in vacuo
DISTILLATION
Type
DISTILLATION
Details
The product was purified by distillation in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=C(C=O)C=CC(=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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